molecular formula C28H26O9 B026640 CI 1020 CAS No. 162256-50-0

CI 1020

Cat. No.: B026640
CAS No.: 162256-50-0
M. Wt: 506.5 g/mol
InChI Key: PWIPORDFWDZCJG-UHFFFAOYSA-N
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Description

CI 1020, also known as PD156707, is a highly selective, orally active antagonist targeting endothelin type A receptors. It has an IC50 value of 0.3 nanomolar, making it a potent inhibitor. This compound is primarily used in research to study the effects of endothelin type A receptor antagonism, particularly in the context of cardiovascular diseases and pulmonary hypertension .

Mechanism of Action

Target of Action

CI 1020 is an orally active and selective antagonist targeting endothelin (ETA) . Endothelins are proteins that constrict blood vessels and raise blood pressure. They are normally kept in balance by other mechanisms, but when they are overactive, they can contribute to disease conditions.

Mode of Action

This compound interacts with its target, the endothelin (ETA) receptor, by binding to it and blocking its action . This prevents the endothelin from constricting the blood vessels, thus helping to control blood pressure.

Biochemical Pathways

It is known that the compound blocks intimal hyperplasia in human saphenous veins completely in organ culture . Intimal hyperplasia is a process where the cells of the blood vessel wall proliferate, leading to narrowing of the blood vessel and reduced blood flow.

Pharmacokinetics

It is known that the compound is orally active , suggesting that it is well absorbed from the gastrointestinal tract. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of hypoxic pulmonary hypertension and the blocking of ET-1-induced pressor responses following oral administration . This means that it helps to control blood pressure and prevent the harmful effects of high blood pressure on the body’s organs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI 1020 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CI 1020 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Reaction conditions are carefully controlled to achieve the desired products, often involving specific temperatures, pressures, and reaction times .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

CI 1020 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of endothelin type A receptor antagonism and to develop new therapeutic agents.

    Biology: Employed in research to understand the role of endothelin type A receptors in various biological processes, including cell signaling and vascular function.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, pulmonary hypertension, and other conditions related to endothelin type A receptor activity.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting endothelin type A receptors

Comparison with Similar Compounds

CI 1020 is unique in its high selectivity and potency as an endothelin type A receptor antagonist. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O9/c1-31-19-8-6-18(7-9-19)28(30)20(11-16-12-23(32-2)26(34-4)24(13-16)33-3)25(27(29)37-28)17-5-10-21-22(14-17)36-15-35-21/h5-10,12-14,30H,11,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIPORDFWDZCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)CC5=CC(=C(C(=C5)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432113
Record name CI 1020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162256-50-0
Record name PD 156707
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162256500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI 1020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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